molecular formula C11H7NO3 B14625050 4-Hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 58138-60-6

4-Hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile

Cat. No.: B14625050
CAS No.: 58138-60-6
M. Wt: 201.18 g/mol
InChI Key: VRWFKFXGORERAV-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- is a compound belonging to the benzopyran family, which is known for its diverse biological and pharmacological properties This compound is characterized by the presence of a benzopyran ring system with a nitrile group at the 3-position, a hydroxy group at the 4-position, a methyl group at the 6-position, and an oxo group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to form the desired benzopyran derivative . Common reagents used in this synthesis include ammonium acetate, malononitrile, and methyl cyanoacetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and green chemistry principles, such as the use of environmentally friendly solvents and reagents, are often employed to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • 2H-1-Benzopyran-3-carbonitrile, 2-oxo-
  • 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-2-oxo-
  • 2H-1-Benzopyran-3-carbonitrile, 6-methyl-2-oxo-

Comparison: 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- is unique due to the presence of both a hydroxy group at the 4-position and a methyl group at the 6-position. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the hydroxy group can participate in hydrogen bonding and other interactions, while the methyl group can affect the compound’s lipophilicity and steric properties .

Properties

CAS No.

58138-60-6

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

4-hydroxy-6-methyl-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C11H7NO3/c1-6-2-3-9-7(4-6)10(13)8(5-12)11(14)15-9/h2-4,13H,1H3

InChI Key

VRWFKFXGORERAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2O)C#N

Origin of Product

United States

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